

# **<sup>1</sup>H NMR and <sup>13</sup>C NMR spectra of Dibenzofuran-4-boronic acid**

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## **Compound of Interest**

**Compound Name:** Dibenzofuran-4-boronic acid

**Cat. No.:** B020578

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An In-Depth Technical Guide to the <sup>1</sup>H and <sup>13</sup>C NMR Spectra of **Dibenzofuran-4-boronic acid**

For Researchers, Scientists, and Drug Development Professionals

## **Introduction**

**Dibenzofuran-4-boronic acid** is a key building block in organic synthesis, particularly valued in the development of novel pharmaceuticals and organic electronic materials. Its utility in Suzuki-Miyaura cross-coupling reactions makes it a staple for constructing complex molecular architectures. Accurate structural confirmation and purity assessment of this reagent are paramount to ensure the reliability and success of subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically <sup>1</sup>H (proton) and <sup>13</sup>C (carbon-13) NMR, stands as the most powerful and definitive tool for this purpose.

This guide provides an in-depth analysis of the <sup>1</sup>H and <sup>13</sup>C NMR spectra of **Dibenzofuran-4-boronic acid**. It moves beyond a simple presentation of data to explain the underlying principles, experimental considerations, and interpretation strategies essential for researchers. As a Senior Application Scientist, the focus here is on the causality behind experimental choices and the establishment of self-validating protocols for trustworthy results.

## **Molecular Structure and NMR Assignment Framework**

To facilitate a clear and unambiguous discussion of the NMR spectra, a standardized numbering system for the dibenzofuran core is essential. The structure and numbering of **Dibenzofuran-4-boronic acid** are illustrated below. This framework will be used for all spectral assignments.

Caption: Molecular structure and numbering of **Dibenzofuran-4-boronic acid**.

## Experimental Protocol for NMR Sample Preparation

The quality of NMR data is directly dependent on meticulous sample preparation. Boronic acids present a unique challenge due to their propensity to form cyclic anhydride trimers known as boroxines, especially in non-coordinating solvents or upon heating.<sup>[1][2]</sup> This oligomerization can lead to broadened signals or multiple sets of peaks, complicating spectral interpretation. The following protocol is designed to mitigate these issues and ensure high-quality, reproducible spectra.

### Step-by-Step Methodology:

- **Sample Weighing:** Accurately weigh 5-10 mg of **Dibenzofuran-4-boronic acid** for <sup>1</sup>H NMR, or 20-50 mg for <sup>13</sup>C NMR, into a clean, dry vial.<sup>[3]</sup>
- **Solvent Selection:** Choose an appropriate deuterated solvent.
  - **Recommended:** Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) or deuterated methanol (CD<sub>3</sub>OD) are excellent choices. These coordinating solvents effectively break up the boroxine trimers, yielding sharp signals corresponding to the monomeric boronic acid.<sup>[2]</sup>
  - **Conditional:** Deuterated chloroform (CDCl<sub>3</sub>) can be used, but may show a mixture of monomer and boroxine, leading to complex spectra.
- **Dissolution:** Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.<sup>[3]</sup> Gently agitate or vortex the vial until the sample is completely dissolved.
- **Filtration (if necessary):** If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Solids can degrade the quality of the magnetic field homogeneity (shimming).

- **Tube Capping and Labeling:** Securely cap the NMR tube and label it clearly.
- **Pre-acquisition:** Before inserting the sample into the spectrometer, ensure it is at a thermal equilibrium with the surrounding environment.

## <sup>1</sup>H NMR Spectral Analysis

The <sup>1</sup>H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in the molecule. For **Dibenzofuran-4-boronic acid**, the spectrum is characterized by distinct signals in the aromatic region and a signal for the boronic acid hydroxyl protons.

Interpreting the Spectrum:

The aromatic region (typically 7.0-8.5 ppm) will show signals for the seven protons on the dibenzofuran core. The chemical shifts are influenced by the electron-donating oxygen atom and the electron-withdrawing boronic acid group.

- **B(OH)<sub>2</sub> Protons:** The two hydroxyl protons of the boronic acid group typically appear as a broad singlet. Its chemical shift is highly variable and depends on concentration, temperature, and solvent. In solvents like CD<sub>3</sub>OD or D<sub>2</sub>O, this peak will often disappear due to rapid chemical exchange with the deuterium atoms of the solvent.[2]

Data Summary: <sup>1</sup>H NMR of **Dibenzofuran-4-boronic acid**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~8.2 - 8.5	Broad singlet	-	B(OH) <sub>2</sub>
~7.9 - 8.2	Multiplet	-	H-1, H-6, H-9
~7.3 - 7.6	Multiplet	-	H-2, H-3, H-7, H-8

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The assignments above are based on typical spectral data found in supplier catalogues and databases.[4][5][6] A <sup>1</sup>H NMR spectrum for the parent

dibenzofuran shows protons resonating between 7.3 and 8.0 ppm.[7][8] The introduction of the boronic acid group at the 4-position will deshield adjacent protons.

## **<sup>13</sup>C NMR Spectral Analysis**

The proton-decoupled <sup>13</sup>C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. Each unique carbon atom in **Dibenzofuran-4-boronic acid** will produce a distinct singlet.

Interpreting the Spectrum:

The spectrum will display 12 distinct signals for the carbon atoms of the dibenzofuran ring system.

- Aromatic Carbons: These will appear in the approximate range of 110-160 ppm.[9][10]
- Quaternary Carbons: The signals for quaternary carbons (those not bonded to any hydrogens, i.e., C-4a, C-5a, C-9a, C-9b) are typically less intense than those for protonated carbons.
- Carbon-Boron Signal (C-4): The carbon atom directly attached to the boron (C-4) is a key diagnostic signal. Its chemical shift can be broad due to quadrupolar relaxation effects from the adjacent boron nucleus (both <sup>10</sup>B and <sup>11</sup>B are quadrupolar). The precise chemical shift is often difficult to predict but is a unique feature of the spectrum.

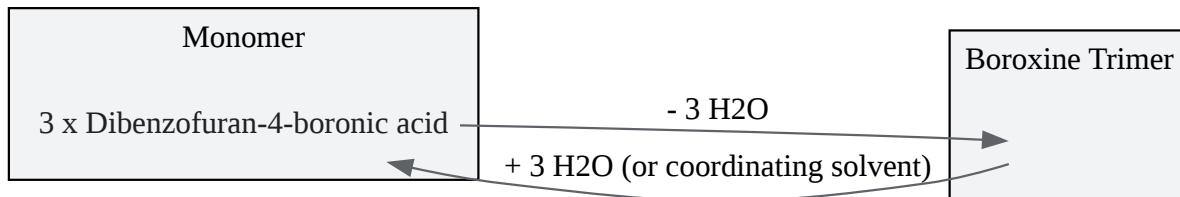
Data Summary: <sup>13</sup>C NMR of **Dibenzofuran-4-boronic acid**

Chemical Shift ( $\delta$ , ppm)	Assignment
~160	C-O (C-9b)
~156	C-O (C-5a)
~110 - 140	Aromatic CH and C-4
~120 - 130	Quaternary Carbons (C-4a, C-9a)

Note: This is a representative range. Specific peak assignments require advanced 2D NMR techniques (like HSQC and HMBC) or comparison with validated reference spectra. The parent dibenzofuran shows signals around 111, 121, 123, 127, and 156 ppm for its carbons.[11]

## The Boronic Acid-Boroxine Equilibrium: A Critical Consideration

A common pitfall in the NMR analysis of arylboronic acids is the failure to recognize the dynamic equilibrium between the monomeric acid and its trimeric anhydride, the boroxine.



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Caption: Equilibrium between boronic acid monomer and its boroxine trimer.

This equilibrium is influenced by:

- Solvent: Non-coordinating solvents like CDCl<sub>3</sub> favor the boroxine. Coordinating, protic solvents like CD<sub>3</sub>OD or DMSO-d<sub>6</sub> shift the equilibrium strongly toward the monomer.[2]
- Water Content: Traces of water will hydrolyze the boroxine back to the monomeric acid. Rigorous drying can promote trimerization.
- Temperature: Heating can drive off water and favor boroxine formation.[2]

For definitive characterization of the boronic acid itself, it is crucial to use a protocol, like the one described above, that ensures the analysis of the monomeric species.

## Conclusion

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **Dibenzofuran-4-boronic acid** are powerful tools for its unambiguous identification and quality control. A successful analysis hinges on understanding the unique chemical properties of boronic acids, particularly the monomer-boroxine equilibrium. By employing the detailed experimental protocols provided in this guide—specifically the use of coordinating deuterated solvents like DMSO-d<sub>6</sub> or CD<sub>3</sub>OD—researchers can obtain high-quality, interpretable spectra. The characteristic patterns in the aromatic region of the  $^1\text{H}$  spectrum and the full set of 12 carbons in the  $^{13}\text{C}$  spectrum serve as a definitive fingerprint for this important synthetic building block, ensuring the integrity of subsequent research and development efforts.

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